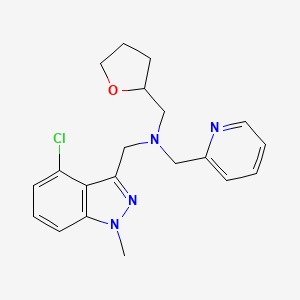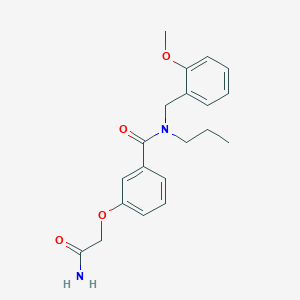![molecular formula C14H16ClN3O2S B5905243 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905243.png)
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as COTI-2, is a small molecule that has been developed as a potential anti-cancer drug. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide works by binding to mutant p53 and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream pathways that promote cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as Akt and mTOR.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential as a combination therapy with chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanisms of resistance to 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and to develop strategies to overcome resistance. Finally, the development of new analogs of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with improved properties is another potential direction for future research.
Conclusion
In conclusion, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a small molecule that has shown promising results as a potential anti-cancer drug. Its mechanism of action involves the inhibition of mutant p53 and other proteins that are involved in cancer cell growth and survival. While 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages as a potential anti-cancer drug, further research is needed to fully understand its safety and efficacy in humans.
合成方法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves several steps, including the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl thiol. This is followed by the reaction of 2-chlorobenzyl thiol with N-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl acetamide to form 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis method has been described in detail in a research article by Wang et al. (2014).
科学研究应用
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in many types of cancer cells. Mutant p53 is known to promote cancer cell growth and survival, and its inhibition by 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-12-17-14(20-18-12)7-16-13(19)9-21-8-10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYWEGPAGAZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)

![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-1,3-benzodioxol-5-ylpiperidine-1-carboxamide](/img/structure/B5905270.png)
![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)